N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea
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Overview
Description
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea involves several steps. One common method includes the reaction of 4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)aniline with isocyanates under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. It may also interact with receptors and ion channels, affecting signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea can be compared with other similar compounds, such as:
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide: This compound has a similar structure but differs in the functional group attached to the phenyl ring.
N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea: This compound has a methyl group attached to the nitrogen atom, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological and chemical properties .
Properties
CAS No. |
89623-57-4 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H12N4OS/c12-11(16)13-8-3-1-7(2-4-8)9-5-6-10(17)15-14-9/h1-4H,5-6H2,(H,15,17)(H3,12,13,16) |
InChI Key |
IPWUWLQEDCAGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NN=C1C2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
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